molecular formula C13H14ClF3N2O3 B3031724 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine CAS No. 646456-36-2

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine

Cat. No.: B3031724
CAS No.: 646456-36-2
M. Wt: 338.71 g/mol
InChI Key: YBVFTSNQPZRHSX-UHFFFAOYSA-N
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Description

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine is a complex organic compound characterized by the presence of a morpholine ring substituted with a chlorinated, nitro, and trifluoromethylated phenyl group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:

    Nitration: Introduction of the nitro group to the phenyl ring using concentrated nitric acid and sulfuric acid.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorine gas or a chlorinating agent like thionyl chloride.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction, often using dimethylamine and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution reactions, such as nitration or sulfonation, under electrophilic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, or other electrophilic reagents.

Major Products Formed

    Reduction: Formation of 4-[5-Chloro-2-amino-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzotrifluoride: Similar in structure but lacks the morpholine ring.

    4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Contains similar functional groups but has a different core structure.

Uniqueness

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.

Properties

IUPAC Name

4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O3/c1-7-5-18(6-8(2)22-7)11-4-10(14)9(13(15,16)17)3-12(11)19(20)21/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVFTSNQPZRHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381456
Record name 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646456-36-2
Record name 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646456-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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